molecular formula C7H10N2O3 B13017619 Ethyl 5-(hydroxymethyl)-1H-imidazole-2-carboxylate

Ethyl 5-(hydroxymethyl)-1H-imidazole-2-carboxylate

Cat. No.: B13017619
M. Wt: 170.17 g/mol
InChI Key: QPWJICJHVUQRIF-UHFFFAOYSA-N
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Description

Ethyl5-(hydroxymethyl)-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and a carboxylate group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-(hydroxymethyl)-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which then undergoes cyclization to yield the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Ethyl5-(hydroxymethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl5-(hydroxymethyl)-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl5-(hydroxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)imidazole-4-carboxylate: Similar structure but with different substitution patterns.

    Ethylimidazole-2-carboxylate: Lacks the hydroxymethyl group.

    Methylimidazole-2-carboxylate: Contains a methyl group instead of an ethyl group.

Uniqueness

Ethyl5-(hydroxymethyl)-1H-imidazole-2-carboxylate is unique due to the presence of both an ethyl ester and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 5-(hydroxymethyl)-1H-imidazole-2-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)6-8-3-5(4-10)9-6/h3,10H,2,4H2,1H3,(H,8,9)

InChI Key

QPWJICJHVUQRIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N1)CO

Origin of Product

United States

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